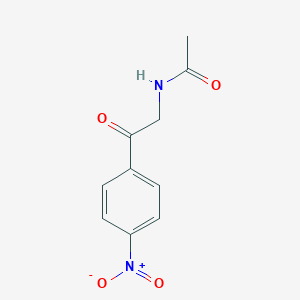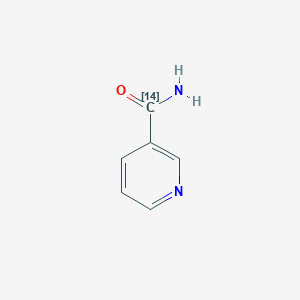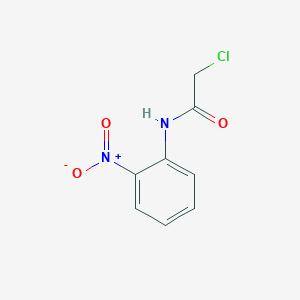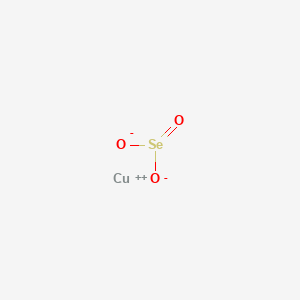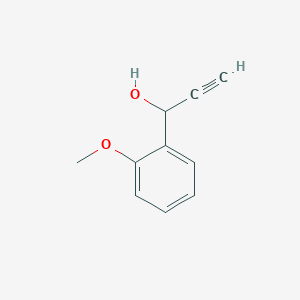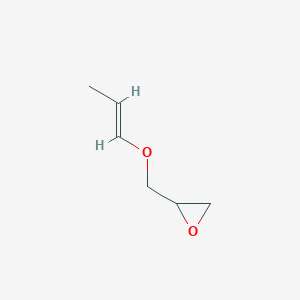
1,2-Epoxy-3-(propenyloxy)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Epoxy-3-(propenyloxy)propane is a chemical compound that is commonly known as glycidyl propenyl ether. It is widely used in the chemical industry as a reactive diluent and a cross-linking agent. Glycidyl propenyl ether is a colorless liquid that has a low viscosity and a high reactivity towards various functional groups. It is a versatile chemical that can be used in a variety of applications, including adhesives, coatings, and composites.
Mecanismo De Acción
Glycidyl propenyl ether reacts with various functional groups such as hydroxyl, amino, and carboxyl groups through an epoxide ring-opening mechanism. The reaction results in the formation of covalent bonds between the glycidyl propenyl ether and the functional groups, leading to the cross-linking of polymers and the modification of biomolecules.
Biochemical and Physiological Effects:
Glycidyl propenyl ether has been shown to have low toxicity and low mutagenicity in various in vitro and in vivo studies. However, it is important to note that exposure to high concentrations of glycidyl propenyl ether may cause irritation to the skin, eyes, and respiratory system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Glycidyl propenyl ether is a highly reactive chemical that can be used as a cross-linking agent and a reactive probe in various lab experiments. Its low toxicity and low mutagenicity make it a safe chemical to handle in the laboratory. However, its high reactivity may pose a challenge in controlling the reaction conditions and the selectivity of the reaction.
Direcciones Futuras
There are several future directions for the research and development of glycidyl propenyl ether. One potential direction is the synthesis of novel polymers and composites using glycidyl propenyl ether as a cross-linking agent. Another potential direction is the development of new analytical methods using glycidyl propenyl ether as a derivatizing agent. Additionally, the use of glycidyl propenyl ether as a reactive probe for the detection of biomolecules is an area of active research. Overall, glycidyl propenyl ether is a versatile chemical that has the potential to be used in a wide range of applications in science and technology.
Métodos De Síntesis
Glycidyl propenyl ether can be synthesized through the reaction of propenyl alcohol and epichlorohydrin in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds through an epoxide ring-opening mechanism, resulting in the formation of glycidyl propenyl ether.
Aplicaciones Científicas De Investigación
Glycidyl propenyl ether has been extensively studied for its potential use in various fields of science and technology. In the field of materials science, it has been used as a cross-linking agent for the synthesis of high-performance polymers and composites. In the field of biotechnology, it has been used as a reactive probe for the detection of proteins and nucleic acids. In the field of analytical chemistry, it has been used as a derivatizing agent for the analysis of various organic compounds.
Propiedades
Número CAS |
1607-23-4 |
|---|---|
Nombre del producto |
1,2-Epoxy-3-(propenyloxy)propane |
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
2-[[(E)-prop-1-enoxy]methyl]oxirane |
InChI |
InChI=1S/C6H10O2/c1-2-3-7-4-6-5-8-6/h2-3,6H,4-5H2,1H3/b3-2+ |
Clave InChI |
QXONIHMUSQFKJU-NSCUHMNNSA-N |
SMILES isomérico |
C/C=C/OCC1CO1 |
SMILES |
CC=COCC1CO1 |
SMILES canónico |
CC=COCC1CO1 |
Otros números CAS |
1607-23-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



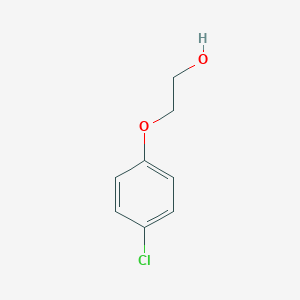
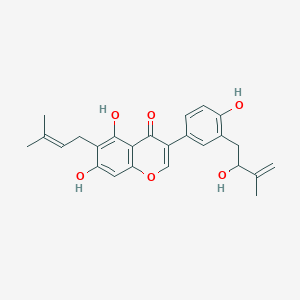
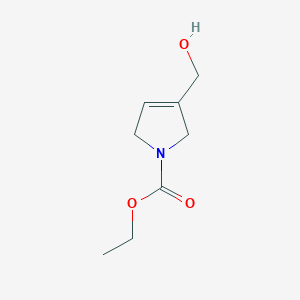
![(7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid](/img/structure/B157510.png)
![N-[4-[(2S)-3-[[2-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]-methanesulfonamide](/img/structure/B157515.png)
![(2S)-7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B157516.png)
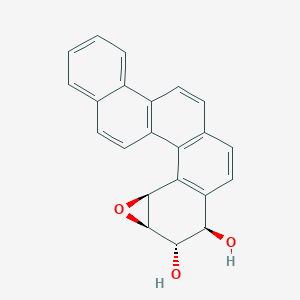
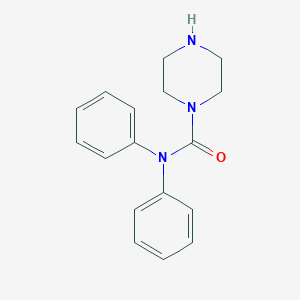
![2-amino-N-[[4-(5-bromopyrimidin-2-yl)oxy-3-chlorophenyl]carbamoyl]benzamide](/img/structure/B157521.png)
